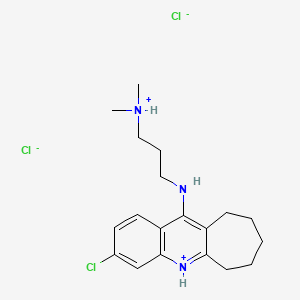
6H-Cyclohepta(b)quinoline, 3-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Cyclohepta(b)quinoline, 3-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a useful research compound. Its molecular formula is C19H28Cl3N3 and its molecular weight is 404.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6H-Cyclohepta(b)quinoline, 3-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H26ClN2·2HCl
- Molecular Weight : Approximately 360.34 g/mol
- Structural Characteristics : The compound features a bicyclic structure with a cycloheptane ring fused to a quinoline moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that 6H-Cyclohepta(b)quinoline derivatives exhibit a broad spectrum of biological activities, particularly in the realms of antimicrobial and anticancer properties. The following table summarizes some key findings related to its biological activity:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : It inhibits enzymes such as topoisomerase I, which plays a critical role in DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and survival.
- Structural Influence : The presence of chlorine and dimethylamino groups enhances lipophilicity and hydrogen-bonding capabilities, which are critical for binding interactions with biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 6H-Cyclohepta(b)quinoline:
- A study evaluated the cytotoxicity of synthesized derivatives against human cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer). Results indicated significant cytotoxic effects, suggesting these compounds could serve as potential anticancer agents .
- Another research project focused on the antimicrobial properties of similar quinoline derivatives. The findings highlighted their effectiveness against various bacterial strains, indicating potential therapeutic applications in infectious diseases.
特性
CAS番号 |
18833-77-7 |
|---|---|
分子式 |
C19H28Cl3N3 |
分子量 |
404.8 g/mol |
IUPAC名 |
3-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)amino]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H26ClN3.2ClH/c1-23(2)12-6-11-21-19-15-7-4-3-5-8-17(15)22-18-13-14(20)9-10-16(18)19;;/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,22);2*1H |
InChIキー |
PHJXPINJGAIMQP-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCNC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















